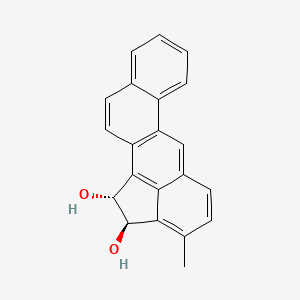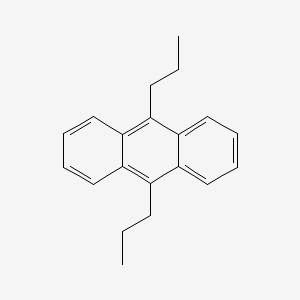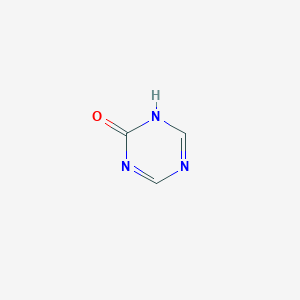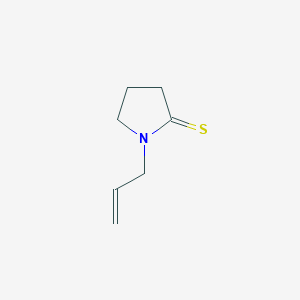
2,2,3-Trichlorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trichlorobutanoic acid is an organic compound with the molecular formula C₄H₅Cl₃O₂The compound is characterized by the presence of three chlorine atoms attached to the carbon chain, which significantly influences its reactivity and behavior in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3-Trichlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid derivatives. For instance, the chlorination of 2,3-dichlorobutanoic acid can yield this compound under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The use of continuous flow reactors and advanced chlorination techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trichlorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, such as trichlorobutanoic acid derivatives.
Reduction: Reduction reactions can convert this compound to less chlorinated butanoic acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorobutanoic acid derivatives, while reduction can produce less chlorinated butanoic acids .
Applications De Recherche Scientifique
2,2,3-Trichlorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,2,3-trichlorobutanoic acid involves its interaction with molecular targets and pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic attack by other molecules. This reactivity is crucial in its role as a reagent in organic synthesis and in its potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3-Trichlorobutyric acid
- 3-Chloro-2,2-dichloromethyl propionic acid
- 3-Chloro-2,2-dichloromethylpropionic acid
Uniqueness
2,2,3-Trichlorobutanoic acid is unique due to its specific arrangement of chlorine atoms on the butanoic acid backbone. This arrangement imparts distinct chemical properties, such as increased reactivity and the ability to undergo specific substitution reactions. Compared to similar compounds, this compound may offer advantages in certain synthetic applications and research contexts .
Propriétés
Numéro CAS |
5344-55-8 |
|---|---|
Formule moléculaire |
C4H5Cl3O2 |
Poids moléculaire |
191.44 g/mol |
Nom IUPAC |
2,2,3-trichlorobutanoic acid |
InChI |
InChI=1S/C4H5Cl3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9) |
Clé InChI |
FAXJFVQAGPWKHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)




![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)




![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)
